molecular formula C25H20ClN3O2S B3881592 5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B3881592
M. Wt: 462.0 g/mol
InChI Key: YGCMOMWGVOHKQW-UHFFFAOYSA-N
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Description

5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that features a combination of indole, pyridine, and chlorophenyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the indole nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Introduction of the pyridine ring: This step may involve cyclization reactions using appropriate reagents and conditions.

    Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: Due to its structural features, it may exhibit biological activities such as antiviral, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The indole and pyridine rings may facilitate binding to specific sites, while the chlorophenyl group can enhance the compound’s affinity and specificity. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other indole and pyridine derivatives, such as:

The uniqueness of 5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

5-acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2S/c1-14-23(15(2)30)24(20-12-28-21-6-4-3-5-18(20)21)19(11-27)25(29-14)32-13-22(31)16-7-9-17(26)10-8-16/h3-10,12,24,28-29H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCMOMWGVOHKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)Cl)C#N)C3=CNC4=CC=CC=C43)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 3
5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 4
5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 5
5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 6
5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

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